N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide
Description
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENYLACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a brominated furan ring, a thiolane ring, and a phenylacetamide moiety, making it a subject of study for its diverse reactivity and potential biological activities.
Properties
Molecular Formula |
C17H18BrNO4S |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C17H18BrNO4S/c18-16-7-6-15(23-16)11-19(14-8-9-24(21,22)12-14)17(20)10-13-4-2-1-3-5-13/h1-7,14H,8-12H2 |
InChI Key |
PMJQZKNNGMECQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENYLACETAMIDE typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran-2-carboxaldehyde. This intermediate is then subjected to a series of reactions, including condensation with thiolane derivatives and subsequent amide formation with phenylacetic acid derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like sulfur powder .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated derivative.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENYLACETAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The brominated furan ring is believed to interact with cellular proteins, disrupting their normal function and leading to various biological effects. The thiolane ring may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: Shares the brominated furan ring but lacks the thiolane and phenylacetamide moieties.
N-[(5-BROMOFURAN-2-YL)METHYL]-2-(4-TERT-BUTYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE: Similar structure but with a tert-butylphenoxy group instead of the phenylacetamide moiety.
Uniqueness
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENYLACETAMIDE is unique due to its combination of a brominated furan ring, a thiolane ring, and a phenylacetamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
